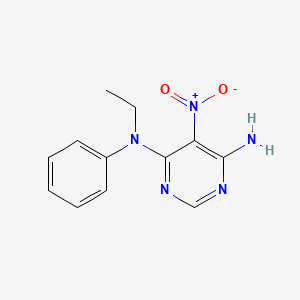

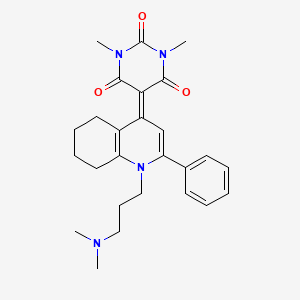

1-(5-Nitropyridin-2-yl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-Nitropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The InChI key for “1-(5-Nitropyridin-2-yl)piperazine” is YEPRCPIKTUGVHG-UHFFFAOYSA-N .Chemical Reactions Analysis

Nitropyridines have been synthesized from 4-aminopyridine, and 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction from 3-nitropyridine . A series of 2-substituted-5-nitro-pyridines has been synthesized from this .Physical And Chemical Properties Analysis

“1-(5-Nitropyridin-2-yl)piperazine” is a solid powder at ambient temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Aplicaciones Científicas De Investigación

Catalytic Applications

- Catalysis in Alkane Hydroxylation : Ni(ii) complexes, including those with diazepane-based ligands, have been shown to catalyze the oxidation of alkanes. This process achieves high turnover numbers and exhibits good alcohol selectivity. Such complexes have been characterized using various methods including DFT studies, highlighting their coordination geometries and catalytic efficiencies (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Structural Characterization and Applications

Nickel and Copper Complexes : The synthesis and characterization of diazepane amine alcohol compounds and their complexes with nickel(II) and copper(II) have been reported. These studies include structural determination by X-ray diffraction, providing insights into the coordination and stereochemistry of these complexes (Morgan, Gainsford, & Curtis, 1983).

Synthesis and Docking Studies : The synthesis, crystal structure, and docking of 1,4-diazepane derivatives have been explored. These compounds show potential as drug molecules, as indicated by their docking studies with target proteins (Velusamy et al., 2015).

Iron(III) Complexes as Enzyme Models : Iron(III) complexes of diazepane-based ligands have been studied as models for enzymes. Their structural characterization and reactivity, including quinone formation and intradiol cleavage, are significant for understanding enzyme-like catalysis (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).

Chemical Synthesis and Reactions

Microwave-Assisted Synthesis : Efficient access to 1,4-diazepane derivatives via microwave-assisted synthesis has been described, showcasing a rapid and high-yielding process (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).

Antimicrobial and Anticancer Studies : A series of diazepin-1-yl-phenylaminoethanones have been synthesized and evaluated for their antimicrobial and anticancer activities. This research provides valuable insights into the potential therapeutic applications of these compounds (Verma et al., 2015).

Novel Heterocycle Synthesis : The synthesis and structural characterization of novel heterocyclic compounds, including 1,4-diazepanes, have been reported. This research contributes to the development of new chemical entities with potential applications (Dutta et al., 2012).

Environmental Applications

- CO2 Conversion into Organic Carbonates : Nickel(II) complexes with diazepane-based ligands have been used as catalysts for converting atmospheric CO2 into organic carbonates. This research highlights an effective strategy for mitigating CO2 emissions (Muthuramalingam et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-nitropyridin-2-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-2-3-10(12-8-9)13-6-1-4-11-5-7-13/h2-3,8,11H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIKXFXKZFWDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951362 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287114-27-6 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)

![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)

![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)

![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)

![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)

![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)

![(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2444166.png)